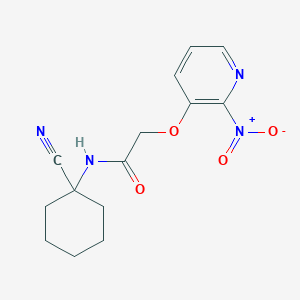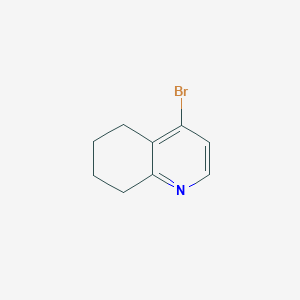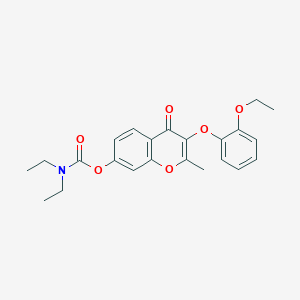
N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide, also known as CCPA, is a chemical compound that has been widely used in scientific research for its ability to selectively activate A1 adenosine receptors. A1 adenosine receptors are a type of G protein-coupled receptor that plays an important role in regulating various physiological processes, including heart rate, blood pressure, and neurotransmitter release.
Applications De Recherche Scientifique
N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has been used in a wide range of scientific research applications, including studies on the role of A1 adenosine receptors in cardiovascular function, neurotransmitter release, and neuroprotection. N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has also been used to investigate the potential therapeutic benefits of A1 adenosine receptor activation in various disease states, including ischemic stroke, epilepsy, and Parkinson's disease.
Mécanisme D'action
N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide selectively activates A1 adenosine receptors by binding to a specific site on the receptor and inducing a conformational change that leads to downstream signaling events. This activation of A1 adenosine receptors can result in the inhibition of neurotransmitter release, the modulation of ion channels, and the regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The activation of A1 adenosine receptors by N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has been shown to have a wide range of biochemical and physiological effects, including the modulation of heart rate, blood pressure, and neurotransmitter release. N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has also been shown to have neuroprotective effects in animal models of ischemic stroke and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide has several advantages for use in lab experiments, including its high potency and selectivity for A1 adenosine receptors. However, its relatively short half-life and potential for off-target effects can limit its usefulness in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide and A1 adenosine receptors, including the development of more selective and potent A1 adenosine receptor agonists, the investigation of the role of A1 adenosine receptors in other disease states, and the exploration of the potential therapeutic benefits of A1 adenosine receptor activation in humans. Additionally, further research is needed to fully understand the downstream signaling pathways and physiological effects of A1 adenosine receptor activation by N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide.
Méthodes De Synthèse
N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide can be synthesized using a multi-step process that involves the reaction of 4-cyanocyclohexanone with 3-nitropyridine, followed by the addition of ethyl chloroacetate and sodium hydride. The resulting intermediate is then treated with hydrochloric acid and sodium hydroxide to yield N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide.
Propriétés
IUPAC Name |
N-(1-cyanocyclohexyl)-2-(2-nitropyridin-3-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c15-10-14(6-2-1-3-7-14)17-12(19)9-22-11-5-4-8-16-13(11)18(20)21/h4-5,8H,1-3,6-7,9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVQLKQHVGIMGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=C(N=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID57264105 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B2614442.png)
![N-[2-(3-ethyl-5-methylphenoxy)ethyl]-2-hydroxybenzamide](/img/structure/B2614443.png)
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2614445.png)

![4-[2-(4-Pyridinyl)ethenyl]-2-methoxyphenol](/img/structure/B2614448.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2614451.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-cyclohexylpropanamide](/img/structure/B2614455.png)

![N-[[1-(2-Phenylethyl)triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2614458.png)
![2-(benzylthio)-7-(4-(diethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2614459.png)
![N-(2,5-dimethoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2614460.png)